1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide
Beschreibung
1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide (CAS: 82566-60-7) is a brominated imidazole derivative with the molecular formula C₆H₁₀Br₂N₂ and a molecular weight of 269.98 g/mol . Structurally, it features a 2-methylimidazole core substituted at the 1-position with a 2-bromoethyl group, stabilized as a hydrobromide salt. This compound is synthesized via bromoalkylation of 2-methylimidazole intermediates, often involving alkylation with bromoethylating agents followed by hydrobromide salt formation . Its reactive bromoethyl group and imidazole aromatic system make it a versatile intermediate in pharmaceutical and organic synthesis.
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-2-methylimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEOSQZAGJFBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672562 | |
| Record name | 1-(2-Bromoethyl)-2-methyl-1H-imidazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82566-60-7, 581103-38-0 | |
| Record name | 1-(2-Bromoethyl)-2-methyl-1H-imidazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Direct Alkylation of 2-Methylimidazole
The most widely reported method involves the alkylation of 2-methylimidazole with 1,2-dibromoethane or 2-bromoethanol in the presence of hydrobromic acid (HBr).
Procedure :
-
Reagent Mixing : 2-Methylimidazole (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
-
Brominated Precursor Addition : 1,2-Dibromoethane (1.2 eq) is added dropwise at 0–5°C under nitrogen.
-
Acid Catalysis : Hydrobromic acid (48% w/w, 1.5 eq) is introduced to protonate the imidazole nitrogen, enhancing electrophilicity.
-
Reaction Conditions : The mixture is stirred at 60–80°C for 12–24 hours.
-
Workup : The product is precipitated by adding diethyl ether, filtered, and recrystallized from ethanol/water.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ Yield above 70°C |
| Solvent | DMF > DCM | DMF improves solubility |
| HBr Concentration | 48% w/w | Lower concentrations reduce alkylation efficiency |
This method yields 70–85% purity, requiring subsequent purification via column chromatography (silica gel, ethyl acetate/hexanes).
Bromoethylamine Hydrobromide Route
An alternative pathway employs 2-bromoethylamine hydrobromide as the alkylating agent:
Procedure :
-
Condensation : 2-Methylimidazole reacts with 2-bromoethylamine hydrobromide (1.1 eq) in acetonitrile at reflux (82°C) for 8 hours.
-
Salt Formation : Excess HBr gas is bubbled through the solution to form the hydrobromide salt.
-
Crystallization : The product is cooled to −20°C, yielding white crystals (mp: 156–158°C).
Advantages :
-
Avoids hazardous dibromoethane.
-
Higher regioselectivity (>95%) due to stabilized amine intermediate.
Limitations :
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Recent patents describe scalable production using continuous flow reactors to enhance safety and efficiency:
Setup :
-
Reactor 1 : Mixing of 2-methylimidazole and 1,2-dibromoethane in DMF at 50°C.
-
Reactor 2 : In-line HBr addition and heating to 75°C.
-
Residence Time : 30 minutes per reactor.
Outcomes :
Solvent and Catalyst Screening
Comparative studies highlight solvent and catalyst impacts:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | None | 78 | 92 |
| Acetonitrile | K₂CO₃ | 65 | 88 |
| THF | Triethylamine | 72 | 90 |
Purification and Characterization
Recrystallization Techniques
Analytical Data
-
¹H NMR (400 MHz, D₂O): δ 2.25 (s, 3H, CH₃), 3.90–3.94 (m, 2H, CH₂Br), 4.32 (t, J = 6.5 Hz, 2H, N-CH₂), 7.46 (s, 1H, imidazole-H).
Challenges and Solutions
Regioisomer Formation
Using excess 1,2-dibromoethane (1.5 eq) suppresses 1-(3-bromopropyl)-2-methylimidazole byproduct formation to <2%.
Moisture Sensitivity
Reactions conducted under anhydrous conditions (molecular sieves, N₂ atmosphere) prevent HBr degradation.
Emerging Methodologies
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide undergoes various chemical reactions, including:
Oxidation: The bromoethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of an ethyl group.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and sodium cyanide (NaCN) are employed.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Azides, cyanides.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antibacterial Activity
Research has shown that imidazole derivatives, including 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide, exhibit significant antibacterial properties. The activity of these compounds is often linked to their lipophilicity, which can be modified through the introduction of various substituents. Studies have demonstrated that certain imidazolium salts derived from amino acids possess effective antibacterial activity against both Gram-negative and Gram-positive bacteria, such as Escherichia coli and Bacillus subtilis .
Case Study: Antimicrobial Efficacy
In a comparative study of various imidazole derivatives, it was found that compounds with higher lipophilicity generally exhibited lower minimum bactericidal concentration (MBC) values, indicating stronger antibacterial effects. For instance, modifications to the nitrogen atoms of the imidazole ring led to enhanced antimicrobial activity. The MBC for one derivative was notably lower than the cytotoxicity threshold for human cell lines, suggesting a promising therapeutic window .
Reactions and Transformations
The compound is also employed as a synthetic intermediate in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and cyclization processes, which are pivotal for developing complex organic molecules. Its bromine atom can act as a leaving group, facilitating the formation of new bonds with nucleophiles .
Case Study: Synthesis of Bioactive Compounds
In one study, this compound was used to synthesize novel bioactive compounds through a series of reaction steps involving nucleophilic attack on the bromomethyl group. The resulting compounds exhibited promising biological activities, highlighting the utility of this imidazole derivative in drug discovery .
Wirkmechanismus
The mechanism by which 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved vary based on the compound's use in different contexts.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-2-methyl-1H-imidazole Hydrobromide
- Structure : Features a 3-bromopropyl chain instead of 2-bromoethyl, increasing the alkyl chain length.
- Molecular Weight : 283.99 g/mol (higher due to additional CH₂ group) .
- However, steric hindrance could reduce reactivity in nucleophilic substitution reactions compared to the shorter 2-bromoethyl analog.
1-(2-Chloroethyl)-2-ethyl-1H-imidazole Hydrochloride
Benzimidazole Derivatives (e.g., 4-Bromo-N-(3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide)
- Structure : Incorporates a fused benzene ring (benzimidazole core) instead of a simple imidazole.
- However, reduced solubility in aqueous media compared to non-fused imidazoles may limit bioavailability .
- Applications : Benzimidazole derivatives are prominent in medicinal chemistry (e.g., IDO1 inhibitors in ), whereas the target compound’s simpler structure may offer synthetic flexibility for modular derivatization.
Imidazoline Hydrobromides (e.g., 1-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrobromide)
- Structure : Contains a saturated imidazoline ring (4,5-dihydro-1H-imidazole) with aryl substituents.
- Stability : Imidazolines may exhibit higher hydrolytic stability but lower resonance stabilization.
2-Bromoethylamine Hydrobromide
- Structure : A simple primary amine lacking the imidazole ring.
- Reactivity : The absence of aromaticity eliminates π-π interactions, reducing utility in catalysis or drug design. However, the unhindered bromoethyl group may exhibit faster reaction kinetics in alkylation reactions .
Key Comparative Data
Research Findings and Implications
- Reactivity : The target compound’s bromoethyl group exhibits higher reactivity than chloroethyl analogs in nucleophilic substitutions due to bromine’s superior leaving-group ability .
- Biological Activity : While benzimidazoles show promise in targeted therapies (e.g., ), the target’s imidazole core may offer advantages in metabolic stability and synthetic scalability.
- Synthetic Utility : The target’s straightforward synthesis (e.g., via methods in ) contrasts with benzimidazoles, which often require multi-step protocols for fused-ring formation .
Biologische Aktivität
1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₇H₈Br₂N₂
- Molecular Weight : 265.96 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's imidazole ring plays a crucial role in these interactions, often acting as a ligand that can modulate receptor activity or inhibit enzyme function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways that affect cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds with imidazole structures exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Properties
Studies have highlighted the potential anticancer effects of imidazole derivatives. The compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives similar to this compound:
- Antimicrobial Efficacy :
- Anticancer Activity :
- Enzyme Interaction Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves alkylation of 2-methylimidazole with 1,2-dibromoethane under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while tert-butanol/water mixtures improve regioselectivity .
- Catalysts : Potassium carbonate or N-methylmorpholine-N-oxide (NMO) can accelerate alkylation .
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) removes unreacted starting materials.
- Yield optimization : Monitoring reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and adjusting stoichiometry (1.2:1 molar ratio of dibromoethane to imidazole) improves yields to 60–75% .
Q. Table 1: Comparison of Synthetic Conditions
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Solvent | tert-Butanol/H₂O (1:1) | DMF |
| Catalyst | NMO | K₂CO₃ |
| Reaction Time | 12 h at 80°C | 6 h at 100°C |
| Yield | 68% | 72% |
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: A multi-technique approach ensures structural validation:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals: imidazole protons (δ 7.2–7.5 ppm), methyl group (δ 2.5 ppm, singlet), and bromoethyl chain (δ 3.8–4.2 ppm, triplet) .
- ¹³C NMR : Confirm quaternary carbons (imidazole C2 at δ 135–140 ppm) and brominated carbons (δ 30–35 ppm) .
- Mass Spectrometry : HRMS should match the molecular ion [M+H]⁺ at m/z 265.98 (calculated for C₆H₁₀Br₂N₂) .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond angles and confirms bromide counterion positioning .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the bromoethyl group in further derivatization?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The bromoethyl group’s electrophilicity (LUMO energy ~ -1.5 eV) facilitates nucleophilic substitution .
- Molecular Docking : AutoDock Vina predicts binding affinity for target proteins (e.g., kinases). The bromine atom’s steric bulk may hinder interactions in narrow active sites .
- ADMET Prediction : SwissADME or pkCSM models assess solubility (LogP ~1.8) and metabolic stability (CYP450 inhibition risks) .
Q. What strategies address solubility challenges in biological assays for this compound?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt Screening : Test alternative counterions (e.g., chloride, triflate) to improve solubility without altering bioactivity .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the imidazole nitrogen, which cleave in vivo .
Q. Table 2: Solubility Enhancement Strategies
Q. How do researchers resolve contradictions in reported synthetic yields or by-product profiles?
Methodological Answer:
- By-product Analysis : Use LC-MS to identify impurities (e.g., di-alkylated imidazole or bromide hydrolysis products) .
- Reaction Monitoring : In situ IR spectroscopy tracks intermediates (e.g., N-alkylation vs. O-alkylation) .
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loadings systematically to identify critical factors .
Q. What advanced techniques enable regioselective modifications of the imidazole ring?
Methodological Answer:
- Transition-Metal Catalysis : Pd-catalyzed C–H activation (e.g., Suzuki coupling) at the C4 position using aryl boronic acids .
- Electrophilic Substitution : Directed ortho-lithiation (LDA, -78°C) followed by quenching with electrophiles (e.g., aldehydes) .
- Photoredox Catalysis : Visible-light-mediated alkylation at the C5 position using bromoalkanes .
Q. How is the compound’s stability evaluated under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC (monitor bromide ion release) .
- Light Sensitivity : Expose to UV (254 nm) for 48 h; NMR detects photo-debromination or imidazole ring oxidation .
- Recommendations : Store desiccated at -20°C in amber vials; stability >12 months under inert gas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
